molecular formula C6H11NO3 B12855745 (3S,4S,5S)-3-Amino-5-(hydroxymethyl)-4-methyldihydrofuran-2(3H)-one

(3S,4S,5S)-3-Amino-5-(hydroxymethyl)-4-methyldihydrofuran-2(3H)-one

Katalognummer: B12855745
Molekulargewicht: 145.16 g/mol
InChI-Schlüssel: QEXHWBBFAYIAIZ-WDCZJNDASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S,4S,5S)-3-Amino-5-(hydroxymethyl)-4-methyldihydrofuran-2(3H)-one is a chiral compound with a unique structure that includes an amino group, a hydroxymethyl group, and a methyl group attached to a dihydrofuran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S,5S)-3-Amino-5-(hydroxymethyl)-4-methyldihydrofuran-2(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as dihydrofuran derivatives.

    Functional Group Introduction:

    Chiral Resolution: The chiral centers are introduced through stereoselective reactions, often using chiral catalysts or auxiliaries to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, including alcohols and amines.

    Substitution: The amino group can participate in substitution reactions to form amides, esters, and other functionalized derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Amides, esters.

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of complex organic molecules.

    Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology:

    Enzyme Inhibitors: Investigated for its potential as an enzyme inhibitor in various biological pathways.

    Metabolic Studies: Used in metabolic studies to understand its role in biological systems.

Medicine:

    Drug Development: Explored as a potential lead compound in drug development for its unique structural features.

    Pharmacokinetics: Studied for its pharmacokinetic properties and potential therapeutic applications.

Industry:

    Material Science: Utilized in the development of new materials with specific properties.

    Agriculture: Investigated for its potential use in agricultural chemicals.

Wirkmechanismus

The mechanism of action of (3S,4S,5S)-3-Amino-5-(hydroxymethyl)-4-methyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

    (3S,4S,5S)-3-Amino-4-methyldihydrofuran-2(3H)-one: Lacks the hydroxymethyl group.

    (3S,4S,5S)-3-Hydroxy-5-(hydroxymethyl)-4-methyldihydrofuran-2(3H)-one: Contains a hydroxy group instead of an amino group.

Uniqueness:

    Structural Features: The presence of both an amino group and a hydroxymethyl group in the same molecule provides unique reactivity and potential for diverse chemical transformations.

Eigenschaften

Molekularformel

C6H11NO3

Molekulargewicht

145.16 g/mol

IUPAC-Name

(3S,4S,5S)-3-amino-5-(hydroxymethyl)-4-methyloxolan-2-one

InChI

InChI=1S/C6H11NO3/c1-3-4(2-8)10-6(9)5(3)7/h3-5,8H,2,7H2,1H3/t3-,4-,5+/m1/s1

InChI-Schlüssel

QEXHWBBFAYIAIZ-WDCZJNDASA-N

Isomerische SMILES

C[C@@H]1[C@H](OC(=O)[C@H]1N)CO

Kanonische SMILES

CC1C(OC(=O)C1N)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.